1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
The compound 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone features an (S)-configured pyrrolidine ring substituted with a methyl-amino-ethyl group and an ethanone moiety.
Properties
IUPAC Name |
1-[(2S)-2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)13-6-3-4-10(13)8-12(2)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOORQUINDVGD-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Precursors
A foundational approach involves asymmetric hydrogenation of 2-methylpyrroline to generate the (S)-2-methylpyrrolidine core.
-
Procedure :
-
Optimization :
Functionalization via Reductive Amination
The methyl-amino-ethyl side chain is introduced through reductive amination or alkylation.
Advanced Methodologies
Chiral Resolution Techniques
For high enantiopurity, resolution methods are critical:
Solid-Phase Synthesis
Adapted from peptide chemistry, this method ensures rapid purification:
-
Resin Functionalization :
-
Stepwise Elaboration :
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | PtO₂, ethanol-methanol | 70–82 | 50–90 | High |
| Reductive Amination | Pd/C, Cs₂CO₃ | 65–78 | 95–98 | Moderate |
| Chiral Resolution | (S)-mandelic acid | 60–70 | 98–99 | Low |
| Solid-Phase Synthesis | HBTU, Wang resin | 80–85 | >99 | High |
Critical Reaction Parameters
Solvent Effects
Temperature Control
-
Low Temperatures (0–5°C): Minimize racemization during amine functionalization.
-
Elevated Temperatures (80–100°C): Accelerate reductive amination but risk side reactions.
Analytical Validation
-
HPLC : Chiral OD-H column (Hexane:IPA:TFA = 90:10:0.1) confirms ee >99%.
-
NMR : δ 1.45 (s, CH₃), 2.30–2.80 (pyrrolidine CH₂), 3.10 (N-CH₃) ppm.
Industrial Considerations
Chemical Reactions Analysis
Acylation Reactions
The primary and secondary amino groups in the structure undergo acylation with reagents such as acid chlorides or anhydrides to form stable amides. This reaction is critical for modifying the compound’s pharmacokinetic properties or creating prodrugs.
Example Reaction:
$$
\text{Compound} + \text{AcCl} \rightarrow \text{Acetylated Derivative} + \text{HCl}
$$
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Room temperature, DCM | N-Acetylated pyrrolidine derivative | 85–90% |
Alkylation Reactions
The tertiary amine in the pyrrolidine ring participates in nucleophilic substitution with alkyl halides or epoxides. This reaction broadens the compound’s application in synthesizing quaternary ammonium salts or more complex amines.
Key Insight:
Steric hindrance from the methyl and ethyl groups on the aminoethyl chain slows alkylation kinetics compared to less substituted analogs.
Oxidation of the Ethanone Moiety
The ketone group undergoes oxidation under strong conditions (e.g., KMnO₄ in acidic media) to form a carboxylic acid, though this is less common due to the compound’s sensitivity to harsh reagents.
Reaction Pathway:
$$
\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Carboxylic Acid Derivative}
$$
Reduction Reactions
The ketone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ , producing a chiral alcohol center. This modification enhances water solubility and alters receptor-binding affinity .
| Reducing Agent | Solvent | Temperature | Product | Optical Purity | Source |
|---|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–5°C | (S)-Secondary Alcohol Derivative | 92% ee |
Cyclization Reactions
Under acidic or thermal conditions, the compound forms bicyclic structures via intramolecular nucleophilic attack. This reactivity is exploited to generate constrained analogs for structure-activity relationship studies.
Mechanism:
$$
\text{Intramolecular attack} \rightarrow \text{Bicyclic Pyrrolidine} + \text{H}_2\text{O}
$$
Stability and Reactivity Considerations
The compound’s stability under different conditions influences its reaction pathways:
| Property | Value | Impact on Reactivity | Source |
|---|---|---|---|
| Solubility | Soluble in DCM, THF | Facilitates acylation/alkylation | |
| pH Sensitivity | Degrades at pH < 4 or > 10 | Limits acid/base-mediated reactions |
Mechanistic Insights
The stereochemistry at the chiral center (S-configuration) directs regioselectivity in reactions. For example, acylation preferentially occurs at the less hindered primary amine, while alkylation targets the tertiary amine.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological systems, particularly in the modulation of neurotransmitter pathways. Research indicates that derivatives of pyrrolidine can exhibit significant activity in central nervous system disorders, making this compound a candidate for further exploration in neuropharmacology.
-
Chemical Synthesis
- 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as alkylation and acylation, makes it valuable for creating novel compounds in medicinal chemistry.
- Analytical Chemistry
Case Study 1: Neuropharmacological Studies
A study explored the effects of pyrrolidine derivatives on neurotransmitter systems, particularly focusing on dopamine and serotonin pathways. The results indicated that the compound could modulate receptor activity, suggesting potential therapeutic applications in mood disorders and schizophrenia .
Case Study 2: Synthesis of Novel Antidepressants
Research conducted on the synthesis of new antidepressants involved using this compound as a precursor. The synthesized compounds showed promising results in preclinical trials, demonstrating efficacy comparable to existing antidepressants while exhibiting fewer side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves:
Binding to Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: Pyrrolidine vs. Stereochemistry: The (S)-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems.
Substituent Impact: Aminoethyl-Methyl-Amine Group: Unique to the target compound, this group may enhance hydrogen bonding or electrostatic interactions in enzyme binding . Hydroxymethyl vs. Aromatic Groups: Hydroxymethyl () increases hydrophilicity, while aromatic systems (e.g., imidazo-pyridazinone in ) enhance π-π stacking.
Synthetic Yields and Characterization: Compounds like 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one are synthesized with high yields (99%) via Schiff base reactions . NMR and HRMS data for ethanone derivatives (e.g., ) provide benchmarks for structural validation.
Pharmacological Potential: Imidazo-pyridazinone derivatives () demonstrate kinase inhibition, suggesting the target compound’s utility in similar pathways. Pyrazolo-pyrazine-containing analogs () may cross the blood-brain barrier due to higher LogD values.
Biological Activity
The compound 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone , also known by its CAS Number 1354016-08-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H25N3O
- Molecular Weight : 227.35 g/mol
- CAS Number : 1354016-08-2
Structure and Synthesis
The compound features a pyrrolidine ring substituted with an ethanone moiety and an aminoethyl group. Its synthesis typically involves multi-step organic reactions, which can include amination and cyclization processes to form the pyrrolidine structure .
Anticancer Properties
Research indicates that compounds with a pyrrolidine structure often exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. In a study evaluating various pyrrolidine derivatives, specific compounds demonstrated sub-micromolar antiproliferative activity against several human cancer cell lines, including HeLa (cervical carcinoma) and Molt/4 (T-leukemia) cells .
Table 1: Antiproliferative Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3f | HeLa | <0.5 | Microtubule disruption, apoptosis |
| 3g | Molt/4 | >10 | Minimal activity |
| Reference | CA-4 | <0.05 | Microtubule stabilizer |
The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Studies have shown that treatment with pyrrolidine derivatives leads to mitochondrial depolarization and activation of caspases, which are crucial for the apoptotic process . Additionally, flow cytometry analysis revealed that these compounds can induce early apoptotic markers in treated cells, confirming their role in promoting programmed cell death .
Neuropharmacological Effects
Beyond anticancer activity, some studies have highlighted the potential neuropharmacological effects of pyrrolidine derivatives. For example, certain analogs have been investigated for their antidepressant properties. The presence of the pyrrolidine ring is believed to enhance interactions with neurotransmitter systems, potentially offering new avenues for depression treatment .
Study on Anticancer Activity
In a notable study published in Lirias, a series of pyrrolidine derivatives were synthesized and evaluated for their anticancer activity. Compound 3f was identified as particularly effective against multiple cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity .
Neuropharmacological Assessment
A separate investigation focused on the antidepressant potential of pyrrolidine derivatives found that specific modifications could lead to enhanced serotonin reuptake inhibition. This suggests that compounds like this compound may serve as scaffolds for developing novel antidepressants .
Q & A
Q. What are the optimized synthetic routes for 1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, considering stereochemical control?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:
- Aminomethylation : Reacting pyrrolidine with (2-aminoethyl)methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to introduce the branched amine moiety .
- Chiral Control : Use of (S)-pyrrolidine precursors or chiral catalysts (e.g., L-proline derivatives) to ensure stereochemical fidelity at the chiral center .
- Ethanone Formation : Acylation via reaction with acetyl chloride or ketone-transfer reagents in anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
Critical Parameters : pH control (7–9), inert atmosphere (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the compound’s purity and structural integrity be validated using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (S)-configuration at the pyrrolidine chiral center and amine/ketone functional groups. Key signals: δ 2.1–2.5 ppm (pyrrolidine CH₂), δ 3.2–3.6 ppm (N-methyl/amine protons) .
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to verify enantiomeric purity (>98% ee) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₂₂N₃O: 220.18 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against ubiquitin-specific proteases (e.g., USP14) using fluorogenic substrates (e.g., Ub-AMC) to measure IC₅₀ values .
- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .
Advanced Research Questions
Q. How can discrepancies in enantiomeric purity between chiral HPLC and polarimetry data be resolved?
Methodological Answer:
- Data Cross-Validation : Repeat polarimetry under standardized conditions (e.g., 589 nm, 20°C) and compare with HPLC retention times.
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts that may skew polarimetry results .
- X-ray Crystallography : Resolve absolute configuration definitively if crystalline derivatives are obtainable .
Q. What computational strategies are effective for modeling its interaction with biological targets like USP14?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with USP14’s catalytic domain (PDB: 2AYO). Focus on hydrogen bonding with Cys114 and hydrophobic interactions with the pyrrolidine ring .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and ligand-induced conformational changes .
- QM/MM Calculations : Evaluate electronic effects of the ethanone moiety on enzyme inhibition .
Q. How should contradictory cytotoxicity results across cell lines (e.g., HeLa vs. HEK293) be addressed?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis regulators) between sensitive/resistant lines .
- Metabolomic Analysis : LC-MS-based profiling to detect cell-specific metabolite interactions (e.g., glutathione depletion in HeLa) .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify secondary targets .
Q. What methodologies are used to study in vivo pharmacokinetics and metabolite identification?
Methodological Answer:
- ADME Studies : Administer radiolabeled compound (¹⁴C) in rodent models. Collect plasma/tissue samples at intervals (0–24 hrs) for LC-MS/MS analysis .
- Metabolite ID : Use HR-MS/MS with collision-induced dissociation (CID) to fragment major metabolites. Compare with synthetic standards (e.g., N-oxide derivatives) .
- Tissue Distribution : Autoradiography or MALDI imaging to map compound localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
